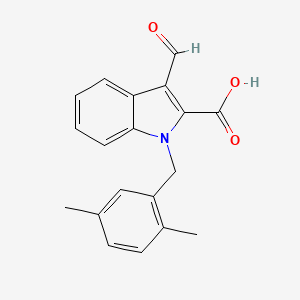
1-(2,5-dimethylbenzyl)-3-formyl-1H-indole-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Molecular Structure Analysis
The molecular structure of “1-(2,5-dimethylbenzyl)-3-formyl-1H-indole-2-carboxylic acid” can be inferred from its name. It likely contains an indole group (a bicyclic structure consisting of a benzene ring fused to a pyrrole ring), a 2,5-dimethylbenzyl group (a benzyl group with methyl groups at the 2 and 5 positions), and a carboxylic acid group .Scientific Research Applications
Acid-Amide Intermolecular Hydrogen Bonding
A study by Wash et al. (1997) explored the molecular recognition through intermolecular hydrogen bonding between amide and carboxylic acid groups. This research highlights the significance of hydrogen bonding in the dimerization of compounds similar to 1-(2,5-dimethylbenzyl)-3-formyl-1H-indole-2-carboxylic acid, emphasizing the role of this interaction in crystal formation and molecular recognition in various phases including crystals, solutions, and the gas phase Wash et al., 1997.
Novel Reagents for Carboxylic Acids Protection
The synthesis and utilization of novel reagents for the protection of carboxylic acids were discussed by Arai et al. (1998). The study introduces amides derived from amines and carboxylic acids that are stable under basic conditions, serving as protected carboxylic acids. This research is relevant for compounds with carboxylic acid functionalities, providing a method for their protection and subsequent regeneration into indolylamides, esters, amides, and aldehydes Arai et al., 1998.
Indole Derivatives Synthesis
Research by Grinev et al. (1977) on the synthesis of furo[2,3-f]- and furo[3,2-e]indole derivatives from dimethyl-3-carbethoxy-5-hydroxyacetic acid and dimethylformamide highlights the potential for creating indole derivatives through intramolecular cyclization. This approach evidences the formylation and subsequent cyclization processes applicable to the synthesis of complex indole derivatives Grinev et al., 1977.
Novel Indole-Benzimidazole Derivatives
Wang et al. (2016) synthesized novel indole-benzimidazole derivatives from indole carboxylic acids and substituted o-phenylenediamines. This research provides insight into the condensation reactions involving indole carboxylic acids, paving the way for the development of new compounds with potential biological activities Wang et al., 2016.
Complementary Double Helix Formation
Yamada et al. (2010) demonstrated the enhancement of dimerization of carboxylic acid derivatives in the presence of optically active amidine dimer, leading to the formation of a complementary double helix stabilized by salt bridges. This study is significant for understanding the molecular assembly and recognition processes in compounds with carboxylic acid and amide functionalities Yamada et al., 2010.
properties
IUPAC Name |
1-[(2,5-dimethylphenyl)methyl]-3-formylindole-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3/c1-12-7-8-13(2)14(9-12)10-20-17-6-4-3-5-15(17)16(11-21)18(20)19(22)23/h3-9,11H,10H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVVVFQXSOPFZIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C3=CC=CC=C3C(=C2C(=O)O)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-dimethylbenzyl)-3-formyl-1H-indole-2-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methyl-5-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]pyrazole-3-carboxylic acid](/img/structure/B2919343.png)
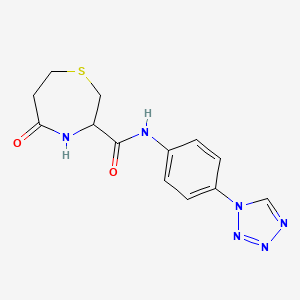
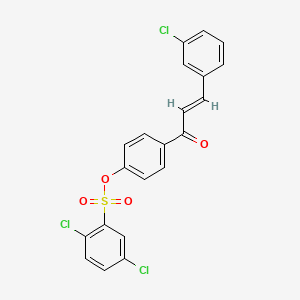


![N-{2-cyano-5-[(cyanomethyl)sulfanyl]-4-phenyl-3-thienyl}-2-methylpropanamide](/img/structure/B2919352.png)
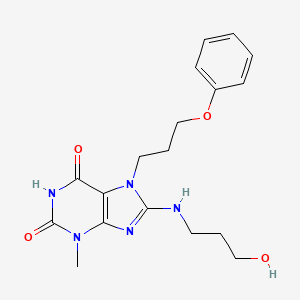
![8-(3-Methyl-1,2,4-thiadiazol-5-yl)-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B2919354.png)
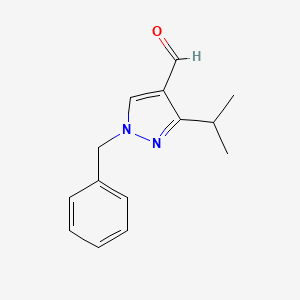
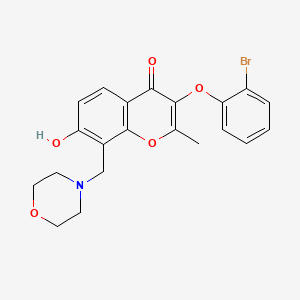
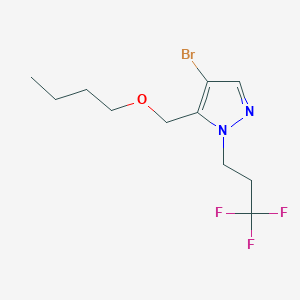
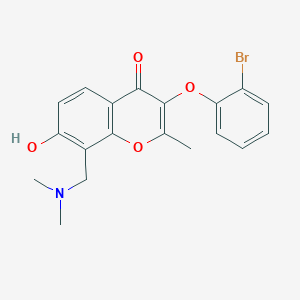
![4-cyano-N-(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)benzamide](/img/structure/B2919365.png)
![2-[(4-Methylphenyl)sulfanyl]-1,1-diphenyl-1-ethanol](/img/structure/B2919366.png)